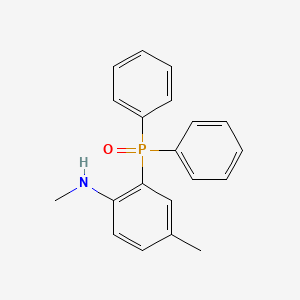![molecular formula C11H28Cl2Si3Sn B14477047 {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) CAS No. 71084-87-2](/img/structure/B14477047.png)
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) is a chemical compound known for its unique structure and properties It is a type of organotin compound, which means it contains a tin atom bonded to carbon atoms
準備方法
The synthesis of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) typically involves the reaction of dichloromethylstannane with trimethylsilyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: Dichloromethylstannane and trimethylsilyl chloride.
Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature.
Procedure: The reactants are mixed and allowed to react, forming the desired product, which is then purified through standard techniques such as distillation or recrystallization.
化学反応の分析
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler organotin compounds.
Substitution: The compound can undergo substitution reactions where the dichloromethyl group is replaced by other functional groups using appropriate reagents.
科学的研究の応用
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of {[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) involves its interaction with molecular targets through its tin and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:
Bond Formation: The tin atom can form bonds with various organic and inorganic molecules, facilitating different chemical reactions.
Catalysis: The compound can act as a catalyst, accelerating chemical reactions without being consumed in the process.
類似化合物との比較
{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane) can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but with different reactivity and applications.
Tributyltin hydride: Known for its use in organic synthesis but has different properties and uses.
Tetramethyltin: Another organotin compound with distinct characteristics and applications.
特性
CAS番号 |
71084-87-2 |
|---|---|
分子式 |
C11H28Cl2Si3Sn |
分子量 |
434.2 g/mol |
IUPAC名 |
dichloromethyl-[tris(trimethylsilyl)methyl]tin |
InChI |
InChI=1S/C10H27Si3.CHCl2.Sn/c1-11(2,3)10(12(4,5)6)13(7,8)9;2-1-3;/h1-9H3;1H; |
InChIキー |
KMDWZVOKUMHWSA-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Sn]C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


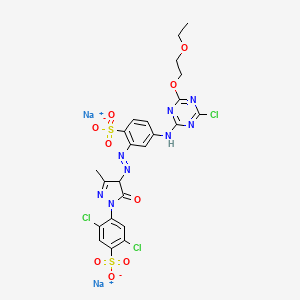
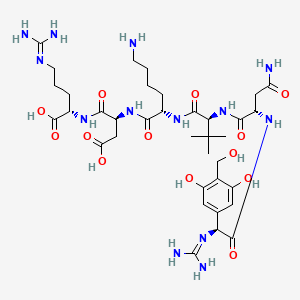
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)
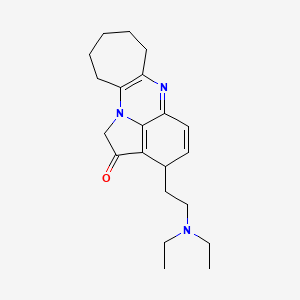
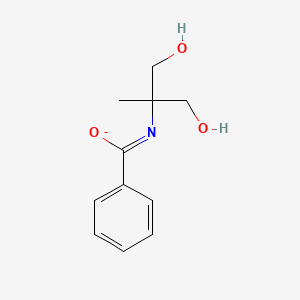
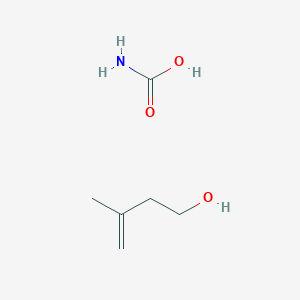
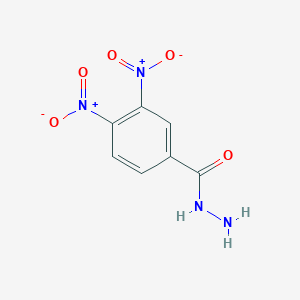

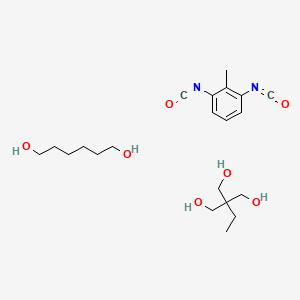
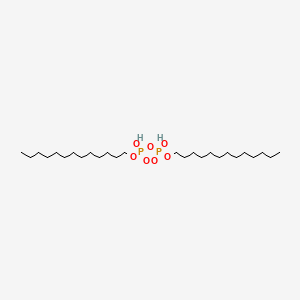
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
